(1'Z)-1'-[(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]
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Overview
Description
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline derivative, followed by the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclohexane rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The spiro structure allows for further cyclization reactions, potentially leading to more complex ring systems.
Scientific Research Applications
1-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1,2,3,4-tetrahydrospiro[isoquinoline-3,1’-cyclohexane] has several scientific research applications:
Chemistry: It serves as a model compound for studying spiro compounds and their reactivity.
Biology: The compound’s unique structure makes it a candidate for biological studies, including enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other spiro-linked isoquinoline derivatives, such as:
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methyl]-4’H-spiro[cyclopentane-1,3’-isoquinoline]
- 1’-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)methylene]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline] These compounds share structural similarities but differ in the specific ring systems and substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H30N2 |
---|---|
Molecular Weight |
370.5g/mol |
IUPAC Name |
1-[(E)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C26H30N2/c1-25(2)17-19-10-4-6-12-21(19)23(27-25)16-24-22-13-7-5-11-20(22)18-26(28-24)14-8-3-9-15-26/h4-7,10-13,16,27H,3,8-9,14-15,17-18H2,1-2H3/b23-16+ |
InChI Key |
BOFXCSVGZDDUQH-XQNSMLJCSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C3=NC4(CCCCC4)CC5=CC=CC=C53)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC3=NC4(CCCCC4)CC5=CC=CC=C53)N1)C |
Origin of Product |
United States |
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